Binding Selectivity Profile: Sigma-1 versus Sigma-2 Receptor Engagement – Class-Level Inference with Gap Analysis
No direct, publicly available, head-to-head quantitative binding data (Ki or IC50) for 893990-20-0 against either sigma-1 or sigma-2 receptors could be identified at the time of this analysis [1]. The closest patent family (US 9,617,281 B2 / EP 2682395 A1) describes imidazo[2,1-b]thiazole derivatives as having 'great affinity for sigma receptors, especially sigma-1 receptors,' but does not disclose numerical affinity values for any specific example compound [2]. Consequently, the selectivity profile of 893990-20-0 cannot be quantitatively differentiated from its 2,4-dimethoxy regioisomer (CAS 893991-09-8) or other in-class candidates. This represents a critical evidence gap for procurement decisions predicated on receptor subtype selectivity.
| Evidence Dimension | Sigma-1 vs Sigma-2 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | No published quantitative data available |
| Comparator Or Baseline | 2,4-dimethoxy regioisomer (CAS 893991-09-8); unsubstituted benzamide analog; haloperidol (sigma-1/2 reference ligand, Ki ~1-5 nM) |
| Quantified Difference | Not calculable – data absent for target compound |
| Conditions | Radioligand competition binding assay (e.g., [3H]-(+)-pentazocine for sigma-1; [3H]-DTG for sigma-2) – hypothetical assay context inferred from patent claims |
Why This Matters
Sigma receptor subtype selectivity is a primary determinant of therapeutic indication (e.g., sigma-1 for neuroprotection/pain; sigma-2 for oncology); without quantitative binding data, prioritization of 893990-20-0 over an alternative imidazo[2,1-b]thiazole derivative remains speculative.
- [1] Comprehensive search conducted across PubMed, PubChem, ChEMBL, BindingDB, and Google Patents for CAS 893990-20-0 and structural analogs (queries: '893990-20-0 sigma', '893990-20-0 IC50', '893990-20-0 binding', 'FUTIVFJMNJOKFR', '2,3-dimethoxybenzamide imidazo[2,1-b] sigma'). No quantitative bioactivity results were retrieved as of the search date (April 2026). View Source
- [2] Laboratorios del Dr. Esteve S.A. Imidazo[2,1-b]thiazole derivatives, their preparation and use as medicaments. US Patent 9,617,281 B2. Priority: 2012-07-04. Grant: 2017-04-11. Abstract and claims. View Source
